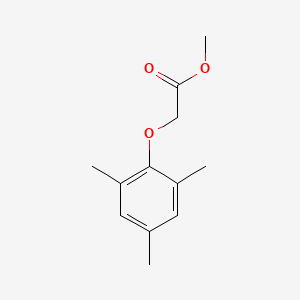

Methyl 2-(2,4,6-trimethylphenoxy)acetate

Description

Methyl 2-(2,4,6-trimethylphenoxy)acetate is an organic ester characterized by a phenoxy group substituted with three methyl groups at the 2-, 4-, and 6-positions, linked to a methyl acetate moiety. Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 222.28 g/mol . This compound is primarily utilized in chemical synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials. The steric hindrance and electron-donating properties imparted by the 2,4,6-trimethylphenoxy group influence its reactivity and interactions in various applications.

Properties

IUPAC Name |

methyl 2-(2,4,6-trimethylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8-5-9(2)12(10(3)6-8)15-7-11(13)14-4/h5-6H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCAXIKCGJZCEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OCC(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Trimethyl-phenoxy)-acetic acid methyl ester typically involves the esterification of (2,4,6-Trimethyl-phenoxy)-acetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

(2,4,6-Trimethyl-phenoxy)-acetic acid+MethanolAcid Catalyst(2,4,6-Trimethyl-phenoxy)-acetic acid methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of (2,4,6-Trimethyl-phenoxy)-acetic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification process, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trimethyl-phenoxy)-acetic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(2,4,6-Trimethyl-phenoxy)-acetic acid methyl ester has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It can be used in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of (2,4,6-Trimethyl-phenoxy)-acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Research Findings and Implications

- Functional Group Impact: Replacing the ester group in this compound with an amide (as in ) shifts its application from synthesis to bioactive molecules, emphasizing the role of functional groups in target specificity.

- Substituent Position : The 2,4,6-trimethyl configuration in the target compound offers greater steric hindrance than 2,6-dimethyl analogs, affecting reaction kinetics in nucleophilic substitutions .

- Material Science: The trimethylphenoxy group’s stability makes it valuable in functionalizing nanomaterials, though covalent bonding requires alternative linkages like benzamide .

Biological Activity

Methyl 2-(2,4,6-trimethylphenoxy)acetate is a compound of interest due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by a trimethylphenyl group. Its structure can be represented as follows:

This compound exhibits lipophilicity due to the presence of the bulky trimethylphenyl group, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that methyl esters, including this compound, often exhibit antimicrobial properties. In a study assessing various methyl esters against bacterial strains such as Staphylococcus aureus and Escherichia coli, compounds with similar structures showed significant inhibition of bacterial growth. The mechanism is believed to involve disruption of microbial cell membranes or interference with cellular metabolism .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For instance, it has been tested against prostate cancer cell lines (PC3) using the MTT assay to assess cell viability. Results indicated that certain concentrations led to a significant reduction in cell viability, suggesting potential as an anticancer agent .

Table 1: Anticancer Activity Against PC3 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Anti-inflammatory Effects

Inflammation-related pathways are critical in various diseases. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in cell cultures. In particular, studies involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that these compounds could significantly reduce the production of TNF-α and IL-6 .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various phenolic compounds against a range of pathogens. Methyl esters were found to be effective against Salmonella typhimurium and Bacillus cereus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Screening : In a comparative study of several methyl esters on cancer cell lines, this compound demonstrated notable cytotoxicity at higher concentrations (100 µM), indicating its potential for further development as an anticancer therapeutic .

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR confirm ether/ester linkages (e.g., δ 3.7 ppm for methoxy groups, δ 4.5 ppm for methylene adjacent to oxygen) .

- IR spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (aryl-O-CH₂) .

- Mass spectrometry : Molecular ion ([M+H]⁺) at m/z 222.1 and fragmentation patterns validate structure .

How can contradictions in spectroscopic data be resolved?

Advanced

Discrepancies (e.g., unexpected NMR splitting or IR shifts) may arise from conformational isomerism or impurities . Strategies include:

- Cross-validation : Combine X-ray crystallography (for solid-state structure) with DFT-calculated NMR/IR spectra .

- Variable-temperature NMR : Detect dynamic equilibria in solution .

- High-resolution MS : Rule out isobaric interferences .

What computational methods predict the compound’s reactivity and stability?

Q. Advanced

- DFT calculations : Gaussian 09W with B3LYP/6-31G* basis sets model electronic properties (e.g., HOMO-LUMO gaps for nucleophilic/electrophilic sites) .

- Molecular docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- MD simulations : Evaluate solvation effects and degradation pathways in aqueous/organic media .

What are its emerging applications in pharmacological research?

Q. Basic

- Drug delivery : Ester groups enable prodrug strategies for controlled release .

- Enzyme inhibition : The trimethylphenoxy moiety mimics hydrophobic binding pockets in enzymes like lipoxygenase .

How can derivatives be designed to enhance bioactivity?

Q. Advanced

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to increase electrophilicity .

- Structure-activity relationship (SAR) : Systematic variation of the acetate side chain (e.g., replacing methyl with ethyl) alters metabolic stability .

How do substituents influence crystallographic parameters?

Advanced

Comparative X-ray studies show:

- Methyl vs. chloro substituents : Methyl groups increase average ring C–C distances by 0.02–0.04 Å due to steric effects .

- Bond angles : N–C(O)–C(side chain) angles vary by 2–4° with substituent electronegativity .

What safety protocols are essential during synthesis?

Q. Basic

- Corrosive reagents : Use fume hoods for H₂SO₄ or K₂CO₃ handling .

- Waste disposal : Neutralize acidic residues before disposal; collect organic waste for incineration .

How is stability under varying conditions analyzed?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.